molecular formula C19H17N3O2 B14150238 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one CAS No. 89204-83-1

1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one

Cat. No.: B14150238
CAS No.: 89204-83-1
M. Wt: 319.4 g/mol
InChI Key: FOAFJCGXMDSFAB-UHFFFAOYSA-N
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Description

1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one is a complex organic compound that features a unique structure combining an indole ring, an oxazole ring, and a dimethylaminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . Specific pathways involved may include signal transduction and metabolic pathways .

Properties

CAS No.

89204-83-1

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-[1,3]oxazolo[5,4-b]indol-4-yl]ethanone

InChI

InChI=1S/C19H17N3O2/c1-12(23)22-16-7-5-4-6-15(16)17-19(22)24-18(20-17)13-8-10-14(11-9-13)21(2)3/h4-11H,1-3H3

InChI Key

FOAFJCGXMDSFAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1OC(=N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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